Nitromalonaldehyde

描述

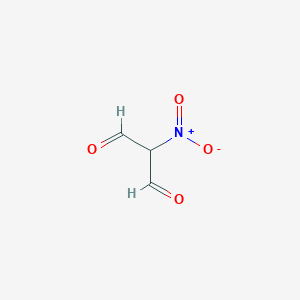

Nitromalonaldehyde is an organic compound with the molecular formula C₃H₃NO₄. It is a nitro derivative of malonaldehyde and is known for its reactivity and utility in various chemical syntheses. The compound is characterized by the presence of both aldehyde and nitro functional groups, making it a versatile intermediate in organic chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Nitromalonaldehyde can be synthesized through several methods. One common method involves the reaction of mucobromic acid with sodium nitrite in an aqueous solution. The reaction is mildly exothermic and requires careful temperature control to avoid decomposition. The product is typically isolated as its sodium salt, which is more stable than the free aldehyde .

Industrial Production Methods: Industrial production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated temperature control systems helps to ensure consistent product quality and yield. Safety measures are crucial due to the compound’s sensitivity to heat and impact .

化学反应分析

Nucleophilic Addition Reactions

Nitromalonaldehyde participates in nitroaldol (Henry) reactions, forming β-nitro alcohols. This reaction involves deprotonation of the α-carbon of the nitro group, followed by nucleophilic attack on carbonyl compounds. For example:

The resulting β-nitro alcohols are precursors to nitroalkenes, α-nitro ketones, and β-amino alcohols upon dehydration, oxidation, or reduction .

Three-Component Ring Transformations (TCRT)

Dinitropyridone (1 ) serves as a stable synthetic equivalent of this compound in TCRT. Reactions with ketones and ammonia yield nitropyridines or nitroanilines. For instance:

-

With acetone and ammonia, TCRT produces 4-nitropyridine derivatives.

-

With ammonium acetate, 3-nitroaniline is formed alongside nitropyridines .

Mechanism :

-

Nucleophilic attack at the pyridone ring’s 4- and 6-positions.

-

Formation of bicyclic intermediates (e.g., 11 in Scheme 7 of ).

Cyclocondensation for Nitroaromatics

This compound undergoes cyclodehydration with nitroacetone or 1,3-dinitro-2-propanol to synthesize explosives like picric acid (2,4,6-trinitrophenol) and TNT (2,4,6-trinitrotoluene):

This method avoids hazardous "red water" waste streams associated with traditional TNT synthesis .

Reactivity with Enolates

Sodium enolates of 1,3-dicarbonyl compounds (e.g., diethyl acetonedicarboxylate) attack this compound’s electrophilic positions, forming nitrophenols. For example:

Bicyclic intermediates (e.g., 12 ) are isolable, confirming a stepwise mechanism .

科学研究应用

Organic Synthesis

Nitromalonaldehyde is widely used as a precursor for synthesizing various nitro compounds and heterocycles. Its ability to participate in nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be further functionalized for specific applications.

- Building Block for Nitro Compounds: NMA serves as a scaffold for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

- Heterocyclic Chemistry: It is utilized in the formation of heterocycles that exhibit biological activity.

Recent studies have highlighted the potential biological activities of this compound derivatives. These compounds have shown promise in various therapeutic areas:

- Antimicrobial Activity: Nitro compounds derived from NMA have demonstrated efficacy against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties: Certain derivatives exhibit antineoplastic effects, making them candidates for cancer therapy .

- Antiparasitic Effects: Modifications of NMA have been explored for their potential in treating parasitic infections .

Medicinal Chemistry

The unique properties of this compound make it an attractive candidate in drug development:

- Lead Compounds: Research indicates that NMA derivatives can act as lead compounds for developing new antibiotics and antiparasitic drugs .

- Multi-target Inhibitors: Some derivatives have shown activity against multiple biological targets, including enzymes involved in inflammatory processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing nitro derivatives from this compound to evaluate their antimicrobial properties. The resulting compounds were tested against S. aureus and exhibited minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μg/mL, indicating significant antimicrobial activity .

Case Study 2: Anticancer Activity

Research explored the anticancer potential of this compound derivatives through a series of in vitro assays. Compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting their utility as chemotherapeutic agents .

作用机制

The mechanism of action of nitromalonaldehyde involves its reactivity with nucleophiles and electrophiles. The nitro group is a strong electron-withdrawing group, which makes the compound highly reactive. This reactivity is exploited in various synthetic applications, where this compound acts as an intermediate in the formation of more complex molecules .

相似化合物的比较

Nitroacrolein: Similar in structure but with different reactivity due to the presence of a double bond.

Nitropropanedial: Another nitro derivative of a dialdehyde, with different applications and reactivity.

Dinitropyridone: Used as a synthetic equivalent in some reactions where nitromalonaldehyde is unstable

Uniqueness: this compound is unique due to its combination of nitro and aldehyde functional groups, which confer a high degree of reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

生物活性

Nitromalonaldehyde (NMA) is a nitro compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a nitro group attached to a malonaldehyde structure. Its molecular formula is CHNO, and it exhibits unique reactivity due to the electron-withdrawing nature of the nitro group, which enhances its ability to participate in nucleophilic addition reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Reactivity : The nitro group facilitates nucleophilic addition reactions, making NMA a valuable intermediate in the synthesis of various biologically active compounds.

- Enzyme Inhibition : Compounds containing nitro groups often interact with enzyme active sites, leading to inhibition. This property is crucial for designing drugs targeting specific enzymes involved in disease processes .

- Reduction Pathways : The reduction of the nitro group can lead to the formation of reactive intermediates that may have distinct biological effects, including toxicity or therapeutic activity .

Biological Activities

This compound and its derivatives have been studied for their potential in various therapeutic areas:

- Anticancer Activity : Research indicates that nitro compounds can exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain derivatives of NMA demonstrate significant cytotoxicity against breast (MCF-7), ovarian (ES-2), and lung (A-549) cancer cells .

- Antimicrobial Properties : Nitro compounds are known for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives of this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

- Cytotoxicity Evaluation :

- Antimicrobial Activity :

- Mechanistic Studies :

Data Table: Biological Activities of this compound Derivatives

属性

IUPAC Name |

2-nitropropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO4/c5-1-3(2-6)4(7)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDQLOXQQUFECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310492 | |

| Record name | 2-nitropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34461-00-2, 609-32-5 | |

| Record name | NSC191937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 609-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitromalonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nitromalonaldehyde?

A1: this compound has the molecular formula C3H3NO4 and a molecular weight of 117.06 g/mol.

Q2: Are there efficient synthetic routes to access this compound derivatives?

A2: While this compound is unstable, its sodium salt (Sodium this compound Monohydrate) is commonly used. Researchers have reported using addition funnels, like Hershberg funnels, during its synthesis. []

Q3: What spectroscopic data is available for characterizing this compound and its derivatives?

A3: Researchers have extensively used NMR spectroscopy to characterize this compound and related compounds. Studies have investigated the dependence of NMR parameters (chemical shifts and coupling constants) on hydrogen bond strength in molecules like this compound, Nitromalonamide, and 3-OH propanal. These investigations provide valuable insights into the electronic structure and bonding characteristics of these molecules. [] Additionally, infrared spectroscopy combined with quantum chemical calculations has been employed to investigate the nature of intramolecular hydrogen bonding in 2-Nitromalonaldehyde. []

Q4: How does this compound behave as a synthetic building block?

A4: this compound is a versatile reagent for constructing nitro-containing heterocycles. Its reactivity stems from the electrophilicity of the aldehyde groups and the presence of the nitro group, which can act as both an electron-withdrawing group and a leaving group. [, ]

Q5: Can you provide specific examples of heterocycle synthesis using this compound?

A5: this compound and its synthetic equivalents readily react with various dinucleophiles:* Hydrazines: yield nitropyrazoles [, ]* Hydroxylamine: produces nitroisoxazoles []* Glycine esters: form nitro pyrrole-2-carboxylates []* Guanidines: lead to pyrimidines []* 1,2-Diamines: generate 1,4-diazepines [, ]

Q6: What are some limitations of using this compound in synthesis?

A6: The major limitation is its instability in its pure form. This necessitates using its sodium salt (Sodium this compound Monohydrate), which may present safety concerns due to its shock-sensitive and potentially explosive nature. [] Additionally, the sodium salt has limited solubility in organic solvents.

Q7: Are there safer and more soluble alternatives to Sodium this compound Monohydrate?

A7: Yes, researchers have developed several synthetic equivalents that overcome the limitations of Sodium this compound Monohydrate:

- β-Nitroenamines: These compounds, particularly those with a formyl group, exhibit good solubility in organic solvents and serve as safe and effective alternatives. [, , , ]

- Nitropyrimidinones: These heterocycles act as synthetic equivalents, offering similar reactivity profiles for accessing various nitro compounds. [, , , ]

- Dinitropyrazole: This compound has also been successfully employed as a this compound equivalent in reactions with N-nucleophiles. []

Q8: Can this compound act as a ligand in metal complexes?

A8: Yes, this compound's conjugate base (NMA) can coordinate to metal centers. Researchers have synthesized and characterized Yttrium and Lanthanide complexes containing NMA ligands. These complexes exhibit interesting luminescent properties and have potential applications in materials science. [, , ]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry techniques have provided insights into the structure and properties of this compound. * Proton Tunneling: Studies have investigated proton tunneling in 2-Nitromalonaldehyde using rotational spectroscopy and quantum chemical calculations. These studies have determined the energy barrier for proton transfer and provided information about the potential energy surface of this molecule. [, ]* Nitro-Group Torsion: The torsional barrier of the nitro group in 2-Nitromalonaldehyde has been investigated using rotational spectroscopy, revealing the influence of intramolecular interactions on the conformational dynamics of this molecule. []

Q10: What is known about the structure-activity relationships of this compound derivatives?

A10: Modifying the substituents on the this compound scaffold can significantly influence its reactivity and the properties of the resulting products. For example, introducing electron-donating or electron-withdrawing groups can modulate the electrophilicity of the aldehyde groups, thereby affecting its reactivity with nucleophiles. Additionally, the nature of the substituents can influence the stability and biological activity of the resulting heterocyclic compounds. [, , ]

Q11: What safety precautions are necessary when handling this compound and its derivatives?

A11: Sodium this compound Monohydrate is shock-sensitive and potentially explosive, demanding careful handling. Appropriate personal protective equipment and safe laboratory practices are crucial. It is advisable to explore the use of safer alternatives like β-nitroenamines whenever possible. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。